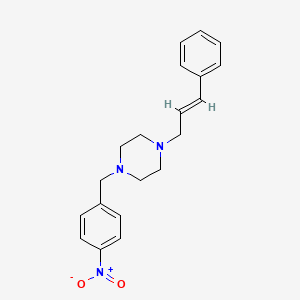
1-(2-methyl-1H-benzimidazol-5-yl)-2,5-pyrrolidinedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-methyl-1H-benzimidazol-5-yl)-2,5-pyrrolidinedione is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is also known as topiroxostat and is a xanthine oxidase inhibitor. Xanthine oxidase is an enzyme that plays a crucial role in the production of uric acid. Topiroxostat has been found to be effective in reducing the levels of uric acid in the body, making it a potential treatment option for conditions such as gout and hyperuricemia.
作用机制
The mechanism of action of 1-(2-methyl-1H-benzimidazol-5-yl)-2,5-pyrrolidinedione involves the inhibition of xanthine oxidase, an enzyme that plays a key role in the production of uric acid. By inhibiting this enzyme, the levels of uric acid in the body are reduced, which can help to prevent the formation of urate crystals that can cause gout.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects. In addition to reducing the levels of uric acid in the body, it has been shown to have anti-inflammatory and antioxidant properties. These properties make it a potential treatment option for a range of conditions, including cardiovascular disease, diabetes, and cancer.
实验室实验的优点和局限性
One of the main advantages of using 1-(2-methyl-1H-benzimidazol-5-yl)-2,5-pyrrolidinedione in lab experiments is its ability to inhibit xanthine oxidase activity. This makes it a useful tool for studying the role of this enzyme in various physiological processes. However, one limitation of using this compound is that it can be difficult to synthesize and purify, which can make it challenging to obtain in large quantities for experiments.
未来方向
There are a number of future directions for research on 1-(2-methyl-1H-benzimidazol-5-yl)-2,5-pyrrolidinedione. One area of interest is its potential use in the treatment of other conditions, such as cardiovascular disease and diabetes. Another area of research is the development of more efficient synthesis methods for this compound, which could make it more accessible for use in experiments. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound and its potential applications in medicine.
合成方法
The synthesis of 1-(2-methyl-1H-benzimidazol-5-yl)-2,5-pyrrolidinedione involves the reaction of 2-methylbenzimidazole with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The resulting product is then subjected to a cyclization reaction in the presence of a dehydrating agent such as phosphorus oxychloride to yield the final product.
科学研究应用
1-(2-methyl-1H-benzimidazol-5-yl)-2,5-pyrrolidinedione has been extensively studied for its potential use in the treatment of gout and hyperuricemia. It has been found to be effective in reducing the levels of uric acid in the body by inhibiting the activity of xanthine oxidase. This makes it a promising alternative to existing treatments such as allopurinol, which can have adverse side effects.
属性
IUPAC Name |
1-(2-methyl-3H-benzimidazol-5-yl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2/c1-7-13-9-3-2-8(6-10(9)14-7)15-11(16)4-5-12(15)17/h2-3,6H,4-5H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQCVBCKSINXFKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)C=C(C=C2)N3C(=O)CCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-[(4-chlorobenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one](/img/structure/B5733272.png)
![3-(2,4-dichlorophenyl)-5-[(2,4-dimethylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5733286.png)
![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2,4-difluorophenyl)acetamide](/img/structure/B5733301.png)

![{2-[(4-bromobenzyl)oxy]phenyl}methanol](/img/structure/B5733314.png)
![2-{[(4-chlorophenyl)amino]methylene}-3H-pyrrolo[1,2-a]indole-3,9(2H)-dione](/img/structure/B5733325.png)
![5-methyl-2-[(4-nitrobenzoyl)amino]benzoic acid](/img/structure/B5733330.png)
![2-[(cyclohexylmethyl)(propyl)amino]ethanol](/img/structure/B5733351.png)



![N-cyclohexyl-2-{5-[4-(methylthio)phenyl]-2H-tetrazol-2-yl}acetamide](/img/structure/B5733375.png)
![2,4-dichloro-6-{[(1-ethyl-1H-benzimidazol-2-yl)amino]methyl}phenol](/img/structure/B5733383.png)
![8-[(2-furylmethyl)amino]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5733388.png)